4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, a pyridinyl group at position 2, and a carboxamide group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with pyridine-4-carboxamide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(pyridin-4-yl)pyrimidine-5-carboxamide.
Reduction: Formation of 4,6-dihydroxy-2-(pyridin-4-yl)pyrimidine-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the pyridinyl and carboxamide groups.
4,6-Dihydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridinyl group at a different position.
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine: Lacks the carboxamide group.
Uniqueness
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of both the pyridinyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block and its ability to interact with biological targets.
Eigenschaften
Molekularformel |
C10H8N4O3 |
---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
4-hydroxy-6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-7(15)6-9(16)13-8(14-10(6)17)5-1-3-12-4-2-5/h1-4H,(H2,11,15)(H2,13,14,16,17) |
InChI-Schlüssel |
TZTJHWGUTDLLOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.